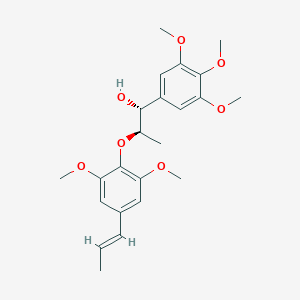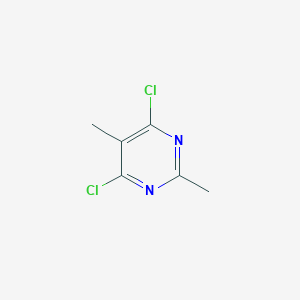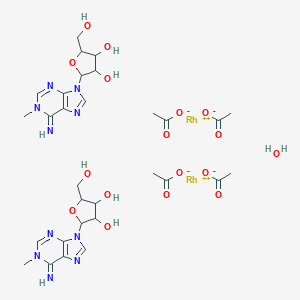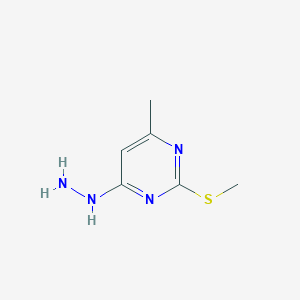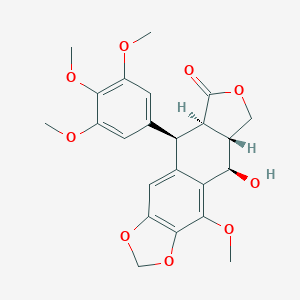
5-Methoxypodophyllotoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxypodophyllotoxin is a potent lignan with the molecular formula C23H24O9 . It is recognized for its broad-spectrum pharmacological activities . It was first isolated from seeds of Linum flavum .
Synthesis Analysis
The synthesis of 5-Methoxypodophyllotoxin involves complex chemical reactions. The production of synthetic derivatives that could suffice for the clinical limitations of these naturally occurring compounds is not economically feasible .Molecular Structure Analysis
The molecular structure of 5-Methoxypodophyllotoxin is characterized by four conjugated rings system and a free-rotating tri-substituted benzene ring .Chemical Reactions Analysis
The chemical reactions of 5-Methoxypodophyllotoxin are related to their effect on tubulin assembly .Physical And Chemical Properties Analysis
5-Methoxypodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 605.0±55.0 °C at 760 mmHg, and a flash point of 208.7±25.0 °C . It has a molar refractivity of 111.0±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 326.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Production in Cell Cultures
5-Methoxypodophyllotoxin has been studied for its production in plant cell cultures. Wichers et al. (1990) found that cell cultures of Linum flavum can produce 5-methoxypodophyllotoxin in amounts comparable to those in fully differentiated plants, dependent on the hormonal balance of the growth medium (Wichers, Harkes, & Arroo, 1990). Uden et al. (1991) improved the production of 5-methoxypodophyllotoxin using a selected root culture of Linum flavum, finding that omitting naphthaleneacetic acid from the medium and feeding the cultures with phenylpropanoids like L-tyrosine and L-phenylalanine significantly increased the levels of 5-methoxypodophyllotoxin (Uden, Pras, Homan, & Malingré, 1991).
Cytotoxicity and Antitumor Activities
The cytotoxicity of 5-methoxypodophyllotoxin has been a key area of research. Van Uden et al. (1992) developed a method for isolating 5-methoxypodophyllotoxin from Linum flavum root cultures, noting its comparable cytotoxic potency to podophyllotoxin against EAT and HeLa cells (Van Uden, Homan, Woerdenbag, Pras, Malingré, Wichers, & Harkes, 1992). Doussot et al. (2016) explored the antiproliferative activities of extracts from Linum species, finding a strong correlation between the lignan content of the extracts and their antiproliferative activity, particularly highlighting 6-methoxypodophyllotoxin (Doussot, Mathieu, Colas, Molinié, Corbin, Montguillon, Moreno Y Banuls, Renouard, Lamblin, Dupré, Maunit, Kiss, Hano, & Lainé, 2016).
Biosynthesis Pathways
Research into the biosynthesis pathways of 5-methoxypodophyllotoxin has also been significant. Xia et al. (2000) investigated the biosynthetic pathways of podophyllotoxin and 5-methoxypodophyllotoxin in Podophyllum peltatum and Linum flavum, establishing that their pathways involve dirigent mediated coupling of E-coniferyl alcohol (Xia, Costa, Proctor, Davin, & Lewis, 2000).
In Vitro Studies
Several in vitro studies have highlighted the potential of 5-methoxypodophyllotoxin. For instance, Sudo et al. (1998) examined the inhibitory effects of podophyllotoxin derivatives, including 5-methoxypodophyllotoxin, on herpes simplex virus replication, demonstrating its selective inhibition of the virus in MRC-5 cells (Sudo, Konno, Shigeta, & Yokota, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
128443-52-7 |
|---|---|
Nombre del producto |
5-Methoxypodophyllotoxin |
Fórmula molecular |
C23H24O9 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
(5R,5aR,8aR,9R)-5-hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C23H24O9/c1-26-13-5-10(6-14(27-2)20(13)28-3)16-11-7-15-21(32-9-31-15)22(29-4)18(11)19(24)12-8-30-23(25)17(12)16/h5-7,12,16-17,19,24H,8-9H2,1-4H3/t12-,16+,17-,19+/m0/s1 |
Clave InChI |
PDQAOYGENRRPQO-UXDKQJBESA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=C(C5=C(C=C24)OCO5)OC)O |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=C(C5=C(C=C24)OCO5)OC)O |
Otros números CAS |
128443-52-7 |
Sinónimos |
5-methoxypodophyllotoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)
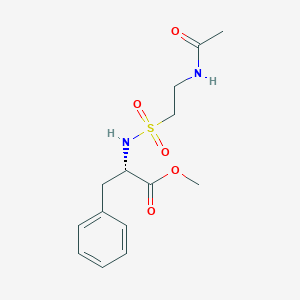
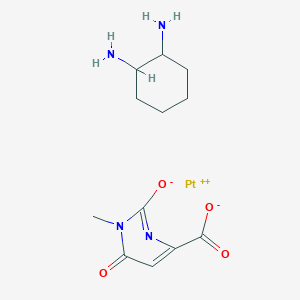
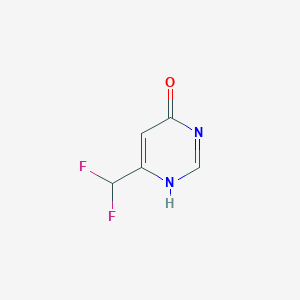
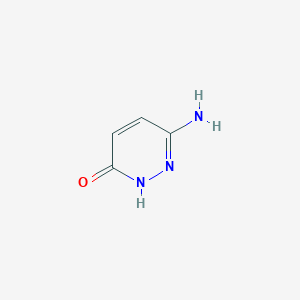
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
